molecular formula C16H15FN4OS B3014478 (E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide CAS No. 304684-27-3

(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide

Cat. No. B3014478
CAS RN: 304684-27-3
M. Wt: 330.38
InChI Key: LGWCHYKYNZFBPY-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a thieno[2,3-d]pyrimidin-4-one derivative, which is a type of heterocyclic compound. These compounds are often studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thieno[2,3-d]pyrimidin-4-ones can be synthesized through various methods. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a thieno[2,3-d]pyrimidin-4-one core, with various substituents attached to it. The exact structure would depend on the positions and nature of these substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thieno[2,3-d]pyrimidin-4-ones can undergo various reactions, including chalcogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of thieno[2,3-d]pyrimidin-4-ones can be inferred from related compounds .

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes involved in the one-carbon metabolism . These include 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . These enzymes play a crucial role in the de novo purine biosynthesis pathway .

Mode of Action

The compound interacts with its targets by inhibiting their activity . It binds to the active sites of AICARFTase and GARFTase, preventing them from catalyzing their respective reactions in the purine biosynthesis pathway .

Biochemical Pathways

The affected pathway is the de novo purine biosynthesis pathway . This pathway is responsible for the synthesis of purine nucleotides, which are essential components of DNA and RNA. By inhibiting AICARFTase and GARFTase, the compound disrupts this pathway, leading to a decrease in the production of purine nucleotides .

Pharmacokinetics

The compound’s potency towards cells expressing folate receptors suggests that it may be selectively transported into these cells . This could potentially enhance its bioavailability in tissues where these receptors are expressed.

Result of Action

The inhibition of the de novo purine biosynthesis pathway can lead to a decrease in the proliferation of cells . This is because purine nucleotides are essential for DNA replication and RNA synthesis, which are necessary for cell division. Therefore, the compound’s action could potentially have anti-proliferative effects .

Future Directions

Future research could involve studying the biological activities of this compound and its derivatives, as well as developing more efficient synthesis methods .

properties

IUPAC Name

N'-[5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c1-10-19-15-14(16(22)21(10)18-9-20(2)3)13(8-23-15)11-4-6-12(17)7-5-11/h4-9H,1-3H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWCHYKYNZFBPY-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.